molecular formula C19H16N2O3S B4784746 2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate

2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate

Cat. No.: B4784746
M. Wt: 352.4 g/mol
InChI Key: IGRSXPJURXJJPB-UHFFFAOYSA-N
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Description

2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains two 4-methylbenzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate typically involves the reaction of 4-methylbenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where nucleophiles can replace the amino group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl 4-methylbenzoate can be compared with other thiazole derivatives, such as:

    2-aminothiazole: A simpler thiazole derivative with a wide range of biological activities.

    4-methylthiazole: Another thiazole derivative with different substituents, leading to distinct chemical and biological properties.

    Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group, used in various synthetic applications. The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

[2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12-3-7-14(8-4-12)17(22)21-19-20-16(11-25-19)24-18(23)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRSXPJURXJJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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